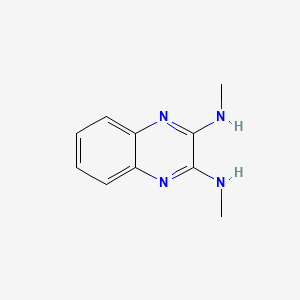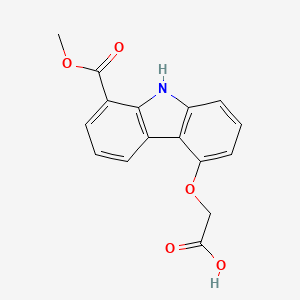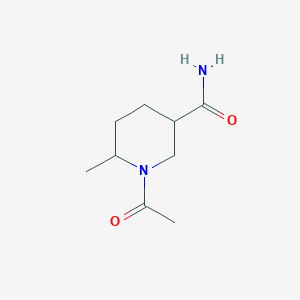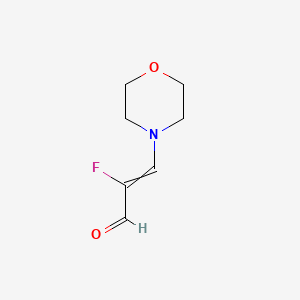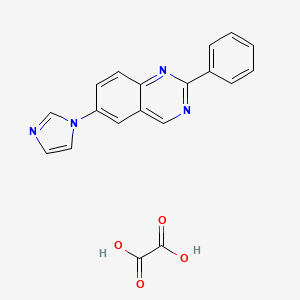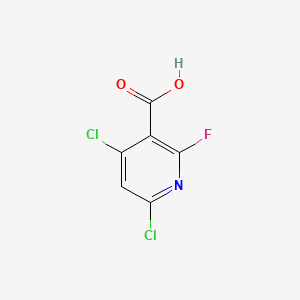
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is a chemical compound that belongs to the class of organic compounds known as diamines. These compounds are characterized by the presence of two amino groups attached to a carbon chain. The specific structure of this compound includes a pyridine ring substituted with a chlorine atom and a methyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 3-chloro-2-pyridine and 2-methyl-1,2-propanediamine.
Reaction Conditions: The reaction may involve nucleophilic substitution where the amino group of 2-methyl-1,2-propanediamine attacks the chlorinated pyridine ring.
Catalysts and Solvents: Common solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may involve the removal of the chlorine atom or reduction of the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediamine: A simpler diamine without the pyridine ring or chlorine substitution.
3-Chloro-2-pyridine: A chlorinated pyridine without the diamine structure.
2-Methyl-1,2-propanediamine: A diamine with a methyl group but without the pyridine ring.
Uniqueness
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is unique due to the combination of the diamine structure with a chlorinated pyridine ring. This combination can result in distinct chemical properties and reactivity compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C9H14ClN3 |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
1-N-(3-chloropyridin-2-yl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-9(2,11)6-13-8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
RMTGJYITLMKIFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=C(C=CC=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


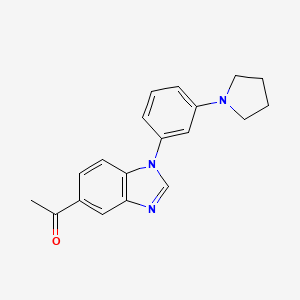
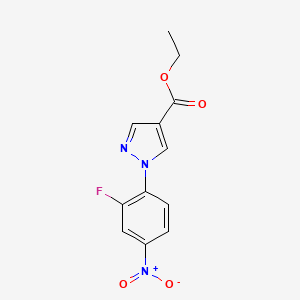
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)
![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
